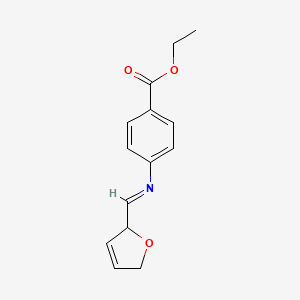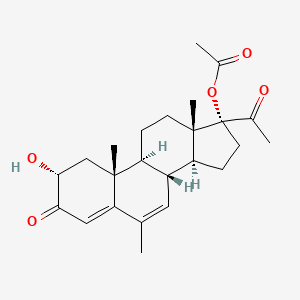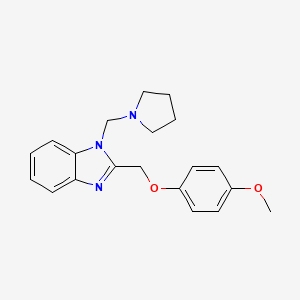
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its significant biological and pharmacological activities. These compounds are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- can be achieved through various methods. One common approach involves a three-component reaction under microwave irradiation. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . Another method involves ultrasonic-assisted synthesis, which uses Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted and ultrasonic-assisted synthesis methods suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolopyrimidine core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution can result in a wide range of substituted derivatives .
科学的研究の応用
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties
作用機序
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, a protein involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
類似化合物との比較
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: A closely related compound with similar biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another related compound known for its CDK2 inhibitory activity.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This compound’s ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .
特性
CAS番号 |
141300-18-7 |
|---|---|
分子式 |
C12H12N6O |
分子量 |
256.26 g/mol |
IUPAC名 |
5-amino-6-(4-methylanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H12N6O/c1-7-2-4-8(5-3-7)15-12-16-10-9(6-14-17-10)11(19)18(12)13/h2-6H,13H2,1H3,(H2,14,15,16,17) |
InChIキー |
OKEPLQOMEFVNNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)








